Magnolin

Übersicht

Beschreibung

Magnolin is a naturally occurring lignan molecule found in various plants, particularly in the Magnolia genus. This compound has garnered significant attention due to its multi-bioactive properties, including its inherent anticancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnolin can be synthesized through various chemical routes. . The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Magnolia species. The process includes harvesting the plant material, drying, and then using solvent extraction techniques to obtain this compound. The extracted compound is then purified using chromatographic methods to achieve the desired purity .

Analyse Chemischer Reaktionen

Reaktionstypen: Magnolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können this compound mit Hilfe von Reagenzien wie Natriumborhydrid in seine reduzierten Formen überführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid.

Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Magnolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen eingesetzt.

Biologie: Wird auf seine Auswirkungen auf Zellsignalisierungspfade und Genexpression untersucht.

Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nutrazeutika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch das Targeting der extrazellulären signalregulierten Kinasen (ERKs) und der ribosomalen S6-Kinase 2 (RSK2)-Signalwege aus . Durch die Hemmung dieser Signalwege kann this compound die Zellproliferation unterdrücken, einen Zellzyklusarrest induzieren und die Apoptose fördern. Zusätzlich wurde gezeigt, dass this compound die Phosphorylierung von ERK1 und ERK2 hemmt, was zu seinen Antikrebswirkungen beiträgt .

Wirkmechanismus

Magnolin is often compared with other lignan compounds such as magnolol and honokiol. While all three compounds share similar chemical structures, they exhibit different physicochemical properties and stability profiles . For instance:

Uniqueness of this compound: this compound’s unique ability to inhibit the ERKs/RSK2 signaling pathways sets it apart from other similar compounds. This specific mechanism of action makes it a promising candidate for further research and development in anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Magnolin wird oft mit anderen Lignanverbindungen wie Magnolol und Honokiol verglichen. Obwohl alle drei Verbindungen ähnliche chemische Strukturen aufweisen, zeigen sie unterschiedliche physikalisch-chemische Eigenschaften und Stabilitätsprofile . Zum Beispiel:

Einzigartigkeit von this compound: Die einzigartige Fähigkeit von this compound, die ERKs/RSK2-Signalwege zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen. Dieser spezifische Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Antikrebstherapie .

Liste ähnlicher Verbindungen:

- Magnolol

- Honokiol

Biologische Aktivität

Magnolin, a lignan compound primarily derived from various species of the Magnolia plant, has garnered attention in recent years for its diverse biological activities, particularly its anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables that highlight its pharmacological effects.

Overview of this compound

This compound is a naturally occurring compound found in several plants, notably in the Magnolia genus. It is recognized for its multi-bioactive properties, which include anticancer, antioxidant, and antimicrobial activities. The compound's structure and its interaction with biological systems make it a significant subject of study in pharmacology and medicinal chemistry.

Anticancer Activity

Research has extensively documented the anticancer effects of this compound. A systematic review highlighted its efficacy against various cancer types through multiple mechanisms:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce tumor size in animal models.

- Cell Cycle Arrest : The compound interferes with the cell cycle progression, effectively halting the proliferation of cancer cells.

Case Study: Anticancer Effects

In a study examining the effects of this compound on human cancer cell lines, researchers found:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : this compound exhibited a dose-dependent inhibition of cell viability across all tested lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

These findings suggest that this compound holds promise as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Properties

This compound also demonstrates significant antioxidant activity. This property is vital for protecting cells from oxidative stress, which can lead to cellular damage and contribute to cancer progression.

- Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Study Findings : In vitro assays indicated that this compound increased the total antioxidant capacity (TAC) in human liver cells by 40% compared to control groups.

Antimicrobial Activity

The antimicrobial effects of this compound have been explored in various studies, indicating its potential as an antimicrobial agent against several pathogens.

- Bacterial Inhibition : this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : A recent study showed that this compound could inhibit the growth of certain fungi by disrupting their cell membrane integrity.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 12 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Gene Expression : this compound affects the expression of genes involved in apoptosis and cell cycle regulation.

- Impact on Cell Membrane Integrity : By affecting lipid metabolism, this compound compromises the integrity of microbial cell membranes, enhancing its antimicrobial properties.

- Antioxidative Stress Response : The compound activates various signaling pathways that bolster cellular defenses against oxidative damage.

Eigenschaften

IUPAC Name |

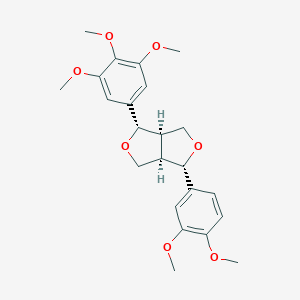

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.